molecular formula C13H9BrFNO2 B13704555 5-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid

5-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid

Cat. No.: B13704555
M. Wt: 310.12 g/mol
InChI Key: RHQLLESKWWFBBI-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, are often employed to introduce specific substituents .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-bromosuccinimide (NBS), sodium hydroxide.

Major Products:

Scientific Research Applications

5-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The presence of fluorine enhances its ability to penetrate bacterial cell walls, while the bromine and cyclopropyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.

    Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.

    Ofloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness: 5-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid stands out due to its unique combination of substituents, which enhance its chemical stability, biological activity, and potential for diverse applications .

Properties

Molecular Formula

C13H9BrFNO2

Molecular Weight

310.12 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H9BrFNO2/c14-12-8(15)3-4-9-11(12)7(13(17)18)5-10(16-9)6-1-2-6/h3-6H,1-2H2,(H,17,18)

InChI Key

RHQLLESKWWFBBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)F)Br

Origin of Product

United States

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